4-Ethenyl-N,N-dimethylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenyl-N,N-dimethylpiperidin-4-amine is an organic compound with the molecular formula C9H18N2. It is a derivative of piperidine, characterized by the presence of an ethenyl group and two methyl groups attached to the nitrogen atom. This compound is known for its versatile reactivity and stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-N,N-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with dimethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the dimethylamine attacks the carbonyl carbon of 4-piperidone, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethenyl-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-N,N-dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Ethenyl-N,N-dimethylpiperidin-4-amine exerts its effects involves its interaction with various molecular targets. The ethenyl group allows for conjugation with other molecules, facilitating the formation of stable complexes. The dimethylamine moiety can act as a nucleophile, participating in various chemical reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylpiperidin-4-amine: Similar in structure but lacks the ethenyl group.
4-Ethyl-N,N-dimethylpiperidin-4-amine: Contains an ethyl group instead of an ethenyl group.
4-Ethynyl-N,N-dimethylpiperidin-4-amine: Features an ethynyl group in place of the ethenyl group.
Uniqueness
4-Ethenyl-N,N-dimethylpiperidin-4-amine is unique due to the presence of the ethenyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications and interactions.
Eigenschaften
Molekularformel |
C9H18N2 |
---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4-ethenyl-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C9H18N2/c1-4-9(11(2)3)5-7-10-8-6-9/h4,10H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
KRFLRBHDATYKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1(CCNCC1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.